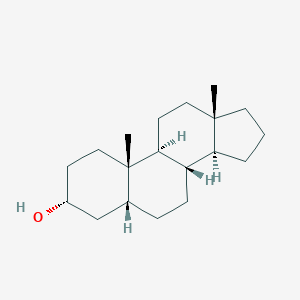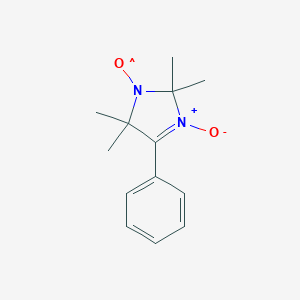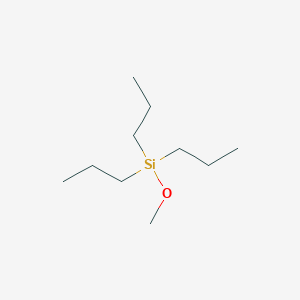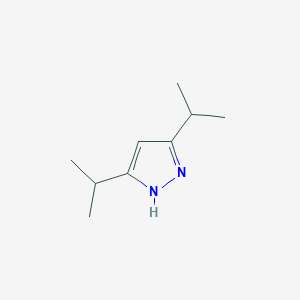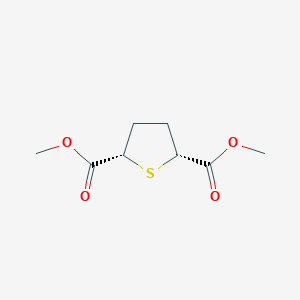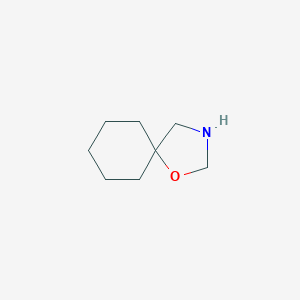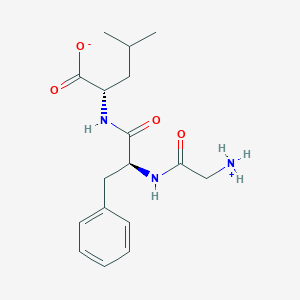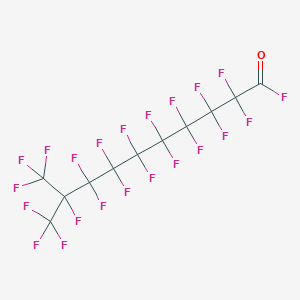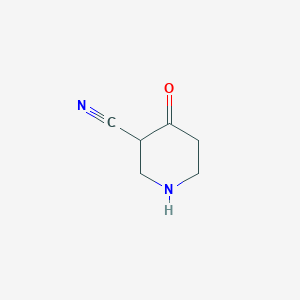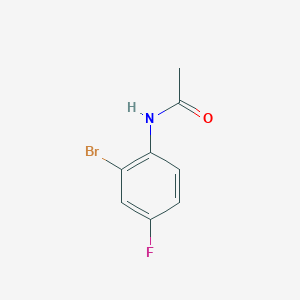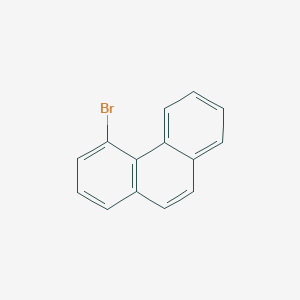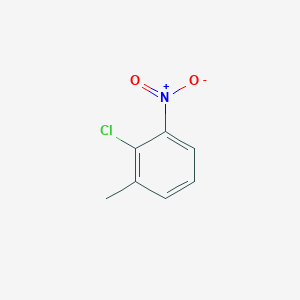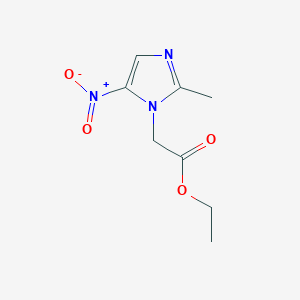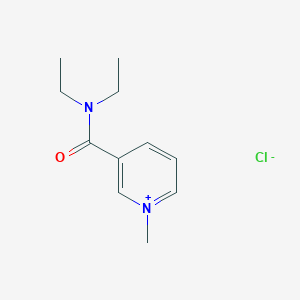
3-(Diethylcarbamoyl)-1-methylpyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diethylcarbamoyl)-1-methylpyridinium chloride, also known as DEPC, is a chemical compound that has been widely used in scientific research for decades. It is a quaternary ammonium compound that is soluble in water and has a molecular weight of 202.72 g/mol. DEPC is primarily used as a RNAse inhibitor, which makes it an essential tool for molecular biology research.
Wirkmechanismus
3-(Diethylcarbamoyl)-1-methylpyridinium chloride inhibits RNAse activity by modifying histidine residues in the active site of the enzyme. This modification results in the inhibition of RNAse activity, which prevents RNA degradation.
Biochemische Und Physiologische Effekte
3-(Diethylcarbamoyl)-1-methylpyridinium chloride has no known biochemical or physiological effects on living organisms. It is primarily used as a laboratory reagent and is not intended for human or animal consumption.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using 3-(Diethylcarbamoyl)-1-methylpyridinium chloride in lab experiments is its ability to inhibit RNAse activity. This allows researchers to study RNA without the interference of RNA degradation. However, 3-(Diethylcarbamoyl)-1-methylpyridinium chloride has some limitations. It is known to be toxic and should be handled with care. Additionally, 3-(Diethylcarbamoyl)-1-methylpyridinium chloride can react with some amino acids, such as histidine, which can interfere with protein structure and function.
Zukünftige Richtungen
3-(Diethylcarbamoyl)-1-methylpyridinium chloride has been widely used in molecular biology research for many years, but there are still many potential future directions for its use. One potential direction is the development of new RNAse inhibitors that are more effective and less toxic than 3-(Diethylcarbamoyl)-1-methylpyridinium chloride. Additionally, 3-(Diethylcarbamoyl)-1-methylpyridinium chloride could be used in the development of new RNA-based therapeutics, such as RNA vaccines and RNA interference therapies. Finally, 3-(Diethylcarbamoyl)-1-methylpyridinium chloride could be used in the study of RNA modifications, such as RNA methylation and acetylation, which are emerging areas of research in molecular biology.
Synthesemethoden
The synthesis of 3-(Diethylcarbamoyl)-1-methylpyridinium chloride involves the reaction of 3-(dimethylamino)pyridine with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that is purified by recrystallization with ethanol.
Wissenschaftliche Forschungsanwendungen
3-(Diethylcarbamoyl)-1-methylpyridinium chloride is commonly used in molecular biology research as an RNAse inhibitor. RNAse is an enzyme that degrades RNA, which can be problematic for researchers studying RNA molecules. 3-(Diethylcarbamoyl)-1-methylpyridinium chloride works by modifying histidine residues in the active site of RNAse, which inhibits its activity. This allows researchers to study RNA without the interference of RNAse degradation.
Eigenschaften
CAS-Nummer |
16237-07-3 |
|---|---|
Produktname |
3-(Diethylcarbamoyl)-1-methylpyridinium chloride |
Molekularformel |
C11H17ClN2O |
Molekulargewicht |
228.72 g/mol |
IUPAC-Name |
N,N-diethyl-1-methylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C11H17N2O.ClH/c1-4-13(5-2)11(14)10-7-6-8-12(3)9-10;/h6-9H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WEFABUTUQIAKBY-UHFFFAOYSA-M |
SMILES |
CCN(CC)C(=O)C1=C[N+](=CC=C1)C.[Cl-] |
Kanonische SMILES |
CCN(CC)C(=O)C1=C[N+](=CC=C1)C.[Cl-] |
Synonyme |
CORAMINEMETHOCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



